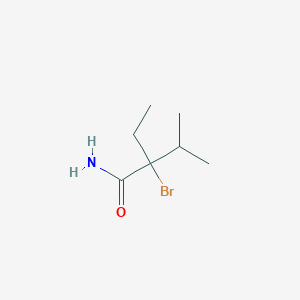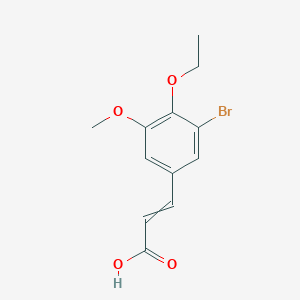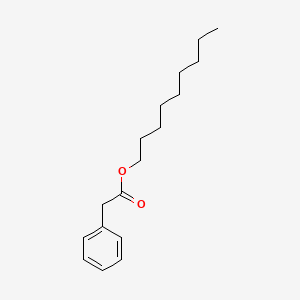
Ibrotamide
Descripción general
Descripción
Ibrotamide, also known as 1-(4-isobutylphenyl)-2-methyl-2 , is a chemical compound with the molecular formula C7H14BrNO and a molecular weight of 208.1 g/mol . It is an anticholinergic drug used in the control of symptoms related to bronchospasm in chronic obstructive pulmonary disease (COPD) . The drug is commonly administered through inhalation, allowing for a local effect without significant systemic absorption .
Molecular Structure Analysis
The molecular structure of Ibrotamide consists of a quaternary ammonium derivative of atropine. It acts as an anticholinergic agent by antagonizing the action of acetylcholine at muscarinic acetylcholine receptors .
Chemical Reactions Analysis
Ibrotamide does not undergo significant chemical reactions in the context of its therapeutic use. Its primary role is to inhibit vagally-mediated reflexes in the airways by blocking acetylcholine action .
Aplicaciones Científicas De Investigación
Vasorelaxant Effects
- A study examining a formulation containing Danshen and Gegen, which includes Ibrotamide, indicated its potential as a vasorelaxant. This effect could make it useful for patients with occlusive cerebrovascular disease. The study found that Ibrotamide's vasorelaxant effect on rat basilar artery is independent of endothelium-derived mediators, with a significant role played by the inhibition of Ca2+ influx in vascular smooth muscle cells and a minor component mediated by K(ATP) channels (Lam et al., 2010).
Antisecretory and Antiulcer Properties
- Ibrotamide, also known as IBI-C83, has been evaluated for its gastric antisecretory and antiulcer properties in animal models. It was effective in reducing gastric acid secretion and preventing gastric damage induced by various agents. Its cytoprotective property, which is similar to naturally occurring prostaglandins, was noted to be independent of its antisecretory activity (Valcavi et al., 1982).
Radiopharmaceutical Imaging
- IBF, a benzamide analog including Ibrotamide, was studied as a central nervous system (CNS) D-2 dopamine receptor imaging agent. It showed high uptake and retention in the basal ganglia region, suggesting its potential use in single photon emission computed tomography (SPECT) in humans for CNS D-2 dopamine receptor imaging (Kung et al., 1990).
Effects on Bone Marrow
- Research involving N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA), an adenosine A(3) receptor agonist structurally related to Ibrotamide, explored its impact on the granulocytic system in the bone marrow of mice. The findings showed an enhancement in the counts of proliferative granulocytic cells, indicating its potential role in stimulating granulopoiesis under conditions of myelosuppression (Hofer et al., 2006).
Use in Combination Drug Therapy
- A study on the formulation and evaluation of a bi-layer tablet combining Metoclopramide Hydrochloride and Ibuprofen, where Ibuprofen is a part of the Ibrotamide family, demonstrated its effectiveness for the treatment of migraine. The sequential release of Metoclopramide (as immediate release) and Ibuprofen (as sustained release) was found suitable for migraine treatment (Shiyani et al., 2008).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-bromo-2-ethyl-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO/c1-4-7(8,5(2)3)6(9)10/h5H,4H2,1-3H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZUCYWIGWXZQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)(C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861954 | |
| Record name | 2-Bromo-2-ethyl-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ibrotamide | |
CAS RN |
466-14-8 | |
| Record name | Ibrotamide [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-2-ethyl-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IBROTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09C8B34RDF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1617708.png)


![5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1617711.png)
![1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B1617712.png)
![6-Bromo-benzo[cd]indol-2(1h)-one](/img/structure/B1617713.png)

![2-[(3-Bromo-4-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B1617716.png)
![2-Mercapto-3-phenyl-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one](/img/structure/B1617719.png)




